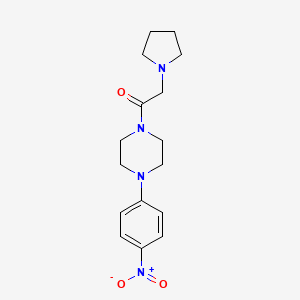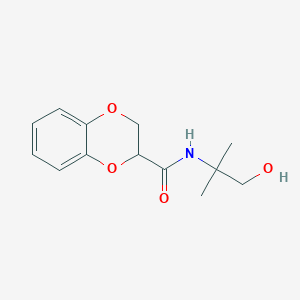![molecular formula C14H9N7O4S B3991660 3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B3991660.png)
3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide
Overview
Description
3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The final step involves the nitration and sulfonation of the quinoxaline derivative to obtain the target compound .
Chemical Reactions Analysis
3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common reagents used in these reactions include acetic anhydride, acetic acid, benzoyl chloride, and pyridine . Major products formed from these reactions include various substituted quinoxalines and tetrazoloquinoxalines .
Scientific Research Applications
3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent
Materials Science: Quinoxaline derivatives are used in the development of organic solar cells and OLED compounds.
Biochemistry: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit DNA-topoisomerase-II activity, leading to the disruption of DNA replication and cell division . The compound’s effects are mediated through its binding to active sites on enzymes and receptors, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to 3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide include:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
What sets this compound apart is its unique combination of the tetrazole and quinoxaline moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-N-(tetrazolo[1,5-a]quinoxalin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7O4S/c22-21(23)9-4-3-5-10(8-9)26(24,25)17-13-14-16-18-19-20(14)12-7-2-1-6-11(12)15-13/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSHXLWISAPSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991584.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B3991592.png)
![Ethyl 4-[(4,5,7-trimethylquinolin-2-yl)amino]benzoate;hydrochloride](/img/structure/B3991599.png)
![8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3991605.png)



![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B3991624.png)


![5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B3991632.png)
![N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B3991645.png)
![11-(3,4-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991646.png)
![5-(dibutyl-λ4-sulfanylidene)-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3991675.png)
